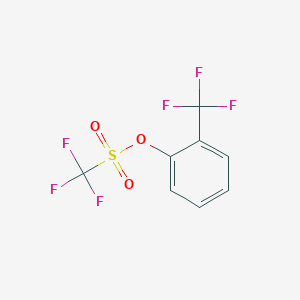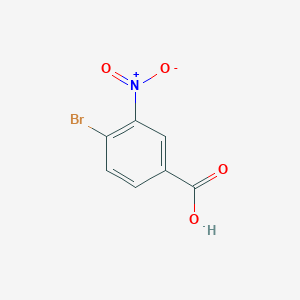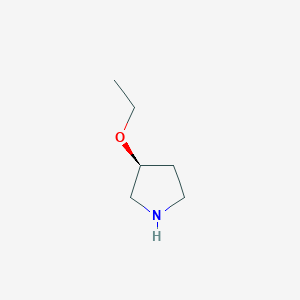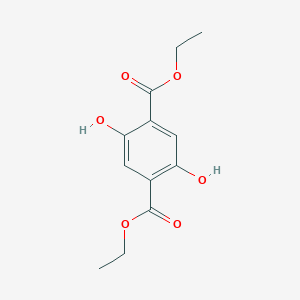
2-(Trifluoromethyl)phenyl trifluoromethanesulfonate
Overview
Description
2-(Trifluoromethyl)phenyl trifluoromethanesulfonate is a chemical compound that features both a trifluoromethyl group and a trifluoromethanesulfonate group attached to a phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Trifluoromethyl)phenyl trifluoromethanesulfonate typically involves the reaction of phenol derivatives with trifluoromethanesulfonic anhydride. One common method includes the use of phenol as a starting material, which undergoes triflation to form the desired product . The reaction conditions often involve the use of a base, such as pyridine, to facilitate the reaction.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they likely follow similar synthetic routes as those used in laboratory settings. The scalability of these methods would depend on the availability of starting materials and the efficiency of the reaction conditions.
Chemical Reactions Analysis
Types of Reactions
2-(Trifluoromethyl)phenyl trifluoromethanesulfonate undergoes various types of chemical reactions, including:
Substitution Reactions: The trifluoromethanesulfonate group can be substituted by nucleophiles, leading to the formation of new compounds.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form biaryl compounds.
Common Reagents and Conditions
Common reagents used in reactions involving this compound include palladium catalysts for coupling reactions and various nucleophiles for substitution reactions. The reaction conditions often involve the use of organic solvents, such as tetrahydrofuran (THF) or dimethylformamide (DMF), and may require elevated temperatures.
Major Products Formed
The major products formed from reactions involving this compound depend on the specific reaction type. For example, substitution reactions can yield a variety of substituted phenyl derivatives, while coupling reactions can produce biaryl compounds .
Scientific Research Applications
2-(Trifluoromethyl)phenyl trifluoromethanesulfonate has several scientific research applications:
Biology: The compound’s derivatives are studied for their potential biological activities, including as enzyme inhibitors or receptor modulators.
Mechanism of Action
The mechanism of action of 2-(Trifluoromethyl)phenyl trifluoromethanesulfonate involves its ability to act as an electrophile in various chemical reactions. The trifluoromethanesulfonate group is a good leaving group, which facilitates nucleophilic substitution reactions. Additionally, the trifluoromethyl group can enhance the compound’s reactivity and stability in different chemical environments .
Comparison with Similar Compounds
Similar Compounds
Phenyl trifluoromethanesulfonate: Similar in structure but lacks the trifluoromethyl group.
2-(Trimethylsilyl)phenyl trifluoromethanesulfonate: Contains a trimethylsilyl group instead of a trifluoromethyl group.
2,2,2-Trifluoroethyl trifluoromethanesulfonate: Features a trifluoroethyl group instead of a phenyl group.
Uniqueness
2-(Trifluoromethyl)phenyl trifluoromethanesulfonate is unique due to the presence of both the trifluoromethyl and trifluoromethanesulfonate groups, which confer distinct reactivity and stability properties. This makes it particularly valuable in synthetic chemistry and materials science .
Properties
IUPAC Name |
[2-(trifluoromethyl)phenyl] trifluoromethanesulfonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4F6O3S/c9-7(10,11)5-3-1-2-4-6(5)17-18(15,16)8(12,13)14/h1-4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MBDZFQGLSLLIIE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(F)(F)F)OS(=O)(=O)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4F6O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30445506 | |
| Record name | 2-(Trifluoromethyl)phenyl trifluoromethanesulfonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30445506 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
294.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
199188-29-9 | |
| Record name | 2-(Trifluoromethyl)phenyl trifluoromethanesulfonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30445506 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















![N-[4-(benzenesulfonamido)phenyl]benzenesulfonamide](/img/structure/B181164.png)
